molecular formula C8H8BF3O3 B3030927 5-Methyl-2-(trifluoromethoxy)phenylboronic acid CAS No. 1079402-45-1

5-Methyl-2-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3030927
CAS No.: 1079402-45-1
M. Wt: 219.96
InChI Key: WEJLNXRODGEOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethoxy)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a trifluoromethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-Methyl-2-(trifluoromethoxy)iodobenzene.

    Borylation Reaction: The key step in the synthesis is the borylation reaction, where the starting material undergoes a palladium-catalyzed cross-coupling reaction with a boron reagent, such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, typically in the presence of a protic solvent and a base.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., sodium hydroxide).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Substituted benzenes.

Scientific Research Applications

5-Methyl-2-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)phenylboronic acid is primarily based on its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 5-Fluoro-2-methoxyphenylboronic acid

Uniqueness

5-Methyl-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a methyl group and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to similar compounds. The trifluoromethoxy group, in particular, increases the compound’s lipophilicity and stability, making it a valuable reagent in various applications.

Properties

IUPAC Name

[5-methyl-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-5-2-3-7(15-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLNXRODGEOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224771
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079402-45-1
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079402-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[5-Methyl-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(trifluoromethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(trifluoromethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.